7-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid
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Description
7-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid is a chemical compound with the empirical formula C9H7N3O4 . It is a solid substance and has a molecular weight of 221.17 . The compound is also known by its CAS number: 116081-01-7 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC1=CC(=C2C(=N1)NC(=O)NC2=O)C(=O)O
. This indicates that the compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a carboxylic acid group . Physical and Chemical Properties Analysis
The compound is a solid . Its molecular weight is 221.17 and its empirical formula is C9H7N3O4 . The compound’s InChI key isQJUUOWQDOGTYRW-UHFFFAOYSA-N
.
Scientific Research Applications
Synthesis and Pharmacological Properties
The compound has been involved in the synthesis of various amides and their derivatives, displaying significant analgesic activity. This showcases its potential as a scaffold for developing pain management medications (Śladowska et al., 1999).
Structural and Supramolecular Insights
Research into related compounds emphasizes the importance of crystal structure analysis in understanding the molecular and supramolecular characteristics of these compounds. The analysis aids in comprehending their conformational features and intermolecular interaction patterns, which are crucial for drug design (Nagarajaiah & Begum, 2014).
Antimicrobial Applications
One-pot synthesis methods have been developed for derivatives of the compound, demonstrating antimicrobial activities against fungi and both gram-positive and negative bacteria. This highlights its potential use in creating new antimicrobial agents (Ziarani et al., 2015).
Properties
IUPAC Name |
7-methyl-2,4-dioxo-1H-pyrido[2,3-d]pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c1-3-2-4(8(14)15)5-6(10-3)11-9(16)12-7(5)13/h2H,1H3,(H,14,15)(H2,10,11,12,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUUOWQDOGTYRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=N1)NC(=O)NC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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